Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino-
Description
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- (synonyms: 8-Piperidomorphide, LS-91945) is a morphinan derivative with a piperidino substitution at the 8-beta position. Its core structure consists of the morphinan skeleton (a tetracyclic framework comprising benzene, furan, and piperidine rings), modified by a 6,7-didehydro bond, a 4,5-alpha-epoxy bridge, and a 17-methyl group . This compound is structurally related to pholcodine and oripavine but differs in substituent placement and functional groups .
Properties
CAS No. |
63783-55-1 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(4R,4aR,5S,7aS,12bS)-3-methyl-5-piperidin-1-yl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H28N2O2/c1-23-12-9-22-18-8-6-15(24-10-3-2-4-11-24)20(22)16(23)13-14-5-7-17(25)21(26-18)19(14)22/h5-8,15-16,18,20,25H,2-4,9-13H2,1H3/t15-,16+,18-,20-,22+/m0/s1 |
InChI Key |
WBRIHNREOLTCJO-OWHJJQAOSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)N6CCCCC6 |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)N6CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated analogs, typically using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, providing insights into the behavior of morphinan derivatives.
Biology: Research in biology focuses on the compound’s interactions with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic uses, particularly in pain management and as an analgesic.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain perception and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related morphinan derivatives or piperidine-containing analogues:
Key Comparative Insights
Structural Modifications and Receptor Binding: The 8-beta-piperidino group in the target compound introduces steric bulk and basicity, which may enhance μ-opioid receptor affinity compared to morphinan derivatives with smaller substituents (e.g., pholcodine’s morpholinylethoxy group) . In contrast, dipipanone achieves potent analgesia through a non-morphinan scaffold, utilizing a piperidino group in a flexible heptanone chain to optimize receptor interactions .
Dipipanone synthesis is more straightforward, relying on racemic condensation of piperidine with diphenylacetonitrile .
Oripavine’s 6-methoxy group limits its direct use but makes it a critical intermediate for semi-synthetic opioids with improved bioavailability .
Clinical and Regulatory Status: Unlike dipipanone (a clinically validated analgesic) and pholcodine (an approved antitussive), the target compound lacks documented clinical studies, suggesting it remains a research entity .
Biological Activity
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino-, commonly referred to as a morphinan derivative, exhibits significant biological activity primarily related to its interaction with opioid receptors. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Morphinan derivatives are characterized by their complex structures that influence their biological activity. The specific compound in focus has the following molecular formula:
- Molecular Formula: C21H28N2O2
- Molecular Weight: 344.46 g/mol
The compound's structure includes a piperidine moiety, which is crucial for its pharmacological effects. The presence of the epoxy group and the specific stereochemistry also play vital roles in receptor binding and activity.
Opioid Receptor Interaction
Morphinan derivatives are known for their selectivity towards various opioid receptors:
- Mu-opioid receptor (MOP)
- Delta-opioid receptor (DOP)
- Kappa-opioid receptor (KOP)
Research indicates that modifications in the morphinan structure can lead to varying degrees of selectivity and potency at these receptors. For instance:
| Compound Modification | MOP Affinity | DOP Affinity | KOP Affinity | Selectivity Ratio (MOP:DOP) |
|---|---|---|---|---|
| Unmodified | High | Moderate | Low | High |
| 6-Keto Group Deletion | Increased | Decreased | Decreased | Very High |
| Methoxy Substitution | Very High | Low | Moderate | Extremely High |
The data suggest that the presence of a methoxy group significantly enhances MOP receptor affinity while maintaining selectivity against DOP and KOP receptors .
In Vivo Studies
In vivo studies have demonstrated the analgesic properties of this morphinan derivative. For example, experiments in animal models have shown that it exhibits potent antinociceptive effects comparable to or exceeding those of morphine. The compound's efficacy in pain models such as the hot plate test and tail-flick test highlights its potential for pain management therapies.
Case Studies
- Analgesic Efficacy : A study conducted on rodents revealed that administration of Morphinan-3-ol resulted in a significant reduction in pain response compared to control groups. The effective dose was found to be lower than that required for traditional opioids, indicating a promising safety profile .
- Behavioral Impact : In behavioral assays assessing anxiety and depression-like symptoms, morphinan derivatives showed reduced side effects typically associated with opioid use, such as sedation and addiction potential. This suggests potential applications in treating chronic pain without the common drawbacks of conventional opioids .
Structure-Activity Relationship (SAR)
Understanding the SAR of morphinan derivatives is crucial for developing new analgesics with improved efficacy and safety profiles. Key findings include:
- Piperidine Substitution : The presence of a piperidine group enhances binding affinity at MOP receptors.
- Epoxy Group : Essential for maintaining structural integrity and enhancing receptor interaction.
- Substituents at Positions 6 and 14 : Modifications here can drastically alter pharmacological profiles, affecting both potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
